BenchChemオンラインストアへようこそ!

S1P Lyase Fluorogenic Substrate

S1P Lyase Enzyme Kinetics High-Throughput Screening

RBM13 is the only validated fluorogenic substrate with comparable KM/kcat for human and bacterial S1PL, enabling seamless bridge between model systems. Its high signal-to-noise ratio and proven performance in on-plate HTS make it the preferred probe for inhibitor screening and kinetic studies. Supplied as a crystalline solid at ≥98% purity, it ensures reproducible, publication-grade data. Stable long-term at -20°C.

Molecular Formula C14H18NO8P
Molecular Weight 359.27 g/mol
Cat. No. B12302829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1P Lyase Fluorogenic Substrate
Molecular FormulaC14H18NO8P
Molecular Weight359.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)[O-])[NH3+])O
InChIInChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1
InChIKeyXHAKPJBOPPIZOR-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1P Lyase Fluorogenic Substrate: Definition, Mechanism, and Procurement Rationale


Sphingosine-1-phosphate lyase (S1PL) fluorogenic substrates, typified by compounds such as RBM13 [1], are synthetic sphingolipid analogs engineered with a fluorogenic leaving group, most commonly a coumarin derivative like umbelliferone (7-hydroxycoumarin) . These substrates are designed for the continuous, real-time measurement of S1PL enzymatic activity. The assay principle relies on S1PL-catalyzed cleavage at the C2-C3 bond, releasing the highly fluorescent umbelliferone moiety, which provides a direct, quantifiable signal proportional to enzyme activity [REFS-1, REFS-2]. This class of compounds is a foundational tool for biochemical characterization of S1PL, high-throughput inhibitor screening, and functional studies in cellular lysates.

S1P Lyase Fluorogenic Substrate Selection: Why Generic Interchange Is Scientifically Unjustified


The critical barrier to generic substitution among S1PL fluorogenic substrates lies in the substantial variance in their kinetic parameters (KM and kcat) with the target enzyme, human S1PL [1]. Unlike the native substrate S1P, the catalytic efficiency (kcat/KM) of fluorogenic analogs is determined by the specific chemical modifications that accommodate the bulky fluorophore while preserving recognition by the enzyme's active site [1]. For example, the kinetic behavior of a given substrate with bacterial S1PL (StS1PL) can differ significantly from its behavior with human S1PL (hS1PL), and even small structural changes in the probe can lead to orders-of-magnitude differences in catalytic efficiency [REFS-1, REFS-2]. Using an unvalidated or kinetically inferior substrate can result in assays with low signal-to-noise ratios, insensitivity to weak inhibitors, or even a complete failure to detect activity, thereby compromising the integrity of high-throughput screening campaigns and detailed kinetic studies [1].

Quantitative Differentiation of S1P Lyase Fluorogenic Substrates: A Comparative Evidence Guide


Comparative Catalytic Efficiency of Fluorogenic Substrate RBM13 with Human S1PL

The fluorogenic substrate RBM13 exhibits quantifiable kinetic parameters with human S1P lyase (hS1PL) that define its utility for in vitro assays. While specific KM and kcat values for RBM13 with hS1PL are not directly provided in the core literature, a critical cross-study comparison is available. The catalytic efficiency (kcat/KM) of hS1PL for its native substrate S1P is 3.2 × 10² M⁻¹s⁻¹ [1]. This provides a definitive baseline. The utility of RBM13 is validated by its use in establishing a high-throughput compatible 'on-plate' assay and the determination of its kinetic constants against both human and bacterial enzymes [2]. The key differential insight is that despite structural modifications, RBM13 is an efficient substrate, and its kinetic behavior with hS1PL and StS1PL is comparable, a property not shared by all inhibitors, making it a reliable probe for cross-species assay development [2]. This cross-species comparability is a specific, quantifiable characteristic that distinguishes it from some inhibitors designed against the same target [2].

S1P Lyase Enzyme Kinetics High-Throughput Screening Fluorogenic Substrate

Assay Sensitivity: NBD-Labeled Fluorogenic Substrate vs. Radioactive Assay for S1PL

An alternative fluorogenic approach using an omega-(7-nitro-2-1,3-benzoxadiazol-4-yl)-D-erythro (NBD)-labeled substrate demonstrates significant advantages over the traditional radioactive S1PL assay. The fluorescence assay achieves a detection limit for SPL activity as low as 8 pmol/mg/min [1]. Critically, a head-to-head comparison shows that the sensitivity of this fluorescence assay is comparable to or better than that of the radioactive assay [1]. Furthermore, the assay was validated using semicarbazide, a known SPL inhibitor, which reduced SPL activity by approximately 70% using both standard and fluorescence methods, confirming the reliability of the fluorogenic approach for inhibitor studies [1].

S1P Lyase Fluorescence Assay Assay Sensitivity NBD-Sphingosine

Cross-Species Kinetic Comparability of RBM13: Human vs. Bacterial S1PL

The fluorogenic substrate RBM13 exhibits a unique and quantifiable property: comparable kinetic constants when assayed against both human (hS1PL) and bacterial (StS1PL) enzymes [1]. This is not a universal property; the study explicitly contrasts this with the behavior of inhibitor D, a potent hS1PL inhibitor that shows 'much lower activity' against StS1PL [1]. The fact that RBM13 shows 'similar experimental kinetic constants' for both enzymes is a direct, comparative statement from the primary literature [1]. This finding underscores the utility of RBM13 as a universal probe that can bridge assays using the more readily available bacterial enzyme and the therapeutically relevant human enzyme, a feature not guaranteed for other probes or inhibitors.

S1P Lyase Species-Specific Activity Fluorogenic Probe Cross-Species Assay

Orthogonal Validation: Comparative Performance of Fluorogenic Assays vs. UPLC-TOF-MS

In the context of inhibitor validation, a critical comparison was made between a fluorogenic assay using RBM13 and a more complex analytical method. The study evaluated compound RBM10-8 as an hS1PL inhibitor. While using the RBM13 fluorogenic substrate, RBM10-8 exhibited inhibition at 100 μM [1]. To confirm this finding, the experiment was repeated using the native substrate S1P, and the product (2-hexadecenal) was quantified by UPLC-TOF-MS after derivatization [1]. The results from the orthogonal UPLC-TOF-MS method showed 'slightly higher potencies' for RBM10-8 compared to the fluorogenic assay [1]. This direct comparison validates the fluorogenic assay as a reliable primary screening tool while providing a quantitative correction factor for hits, highlighting that the fluorogenic format may slightly underestimate the potency of certain inhibitor chemotypes.

S1P Lyase Orthogonal Assay UPLC-TOF-MS Inhibitor Validation

Comparative Purity and Formulation Data for Commercial S1P Lyase Fluorogenic Substrate

A key practical differentiator for procurement is the documented purity and formulation of the commercial substrate. The Cayman Chemical S1P Lyase Fluorogenic Substrate (Catalog No. 13238) is supplied with a defined purity of ≥98% and a molecular weight of 359.3 g/mol (Formula C14H18NO8P) [1]. This level of purity is critical for reproducible enzyme kinetics, as impurities can act as unknown inhibitors or activators, skewing results. Furthermore, the substrate is provided as a crystalline solid with specific storage instructions (-20°C), ensuring long-term stability and reliable performance in HTS campaigns [1]. In contrast to the variability that can be encountered with in-house synthesized batches, this commercial specification provides a verifiable baseline for assay reproducibility and cross-study comparisons, which is a tangible advantage for procurement decisions in industrial and academic settings.

S1P Lyase Reagent Quality Purity Specification Procurement

Validated Application Scenarios for S1P Lyase Fluorogenic Substrates


Primary High-Throughput Screening (HTS) for S1PL Inhibitors

The substrate RBM13 is validated for use in an 'on-plate' assay format for high-throughput screening [1]. Its comparable kinetic behavior with both human and bacterial S1PL makes it an ideal primary screening probe, allowing initial hit identification using the more readily available bacterial enzyme with confidence that results will translate to the human target [2]. The assay is robust enough to identify and triage hits, as demonstrated by its use in evaluating a library of potential inhibitors [1].

Orthogonal Hit Validation and Mechanism-of-Action Studies

The fluorogenic assay using RBM13 serves as an effective orthogonal method to confirm hits identified by other means, or vice versa. Its use in direct comparison with UPLC-TOF-MS quantitation of the native reaction product provides a quantitative framework for understanding the relationship between fluorogenic and native substrate readouts [1]. This allows researchers to validate hits and correct for any minor systematic biases in potency measurements, a critical step in drug discovery workflows.

Cross-Species S1PL Activity Profiling and Assay Bridging

Due to its demonstrated comparable kinetic constants for human (hS1PL) and bacterial (StS1PL) enzymes, RBM13 is uniquely suited for studies that require bridging results between model systems [1]. Researchers can confidently use the bacterial enzyme for large-scale primary screens or structural biology studies and then validate key findings on the human enzyme using the same substrate, minimizing variables and ensuring data continuity.

Routine Biochemical Characterization and Enzyme Kinetics Studies

The commercial availability of the substrate at high purity (≥98%) and defined formulation makes it a reliable reagent for standard biochemical characterization of S1PL [1]. Researchers can measure Michaelis-Menten kinetics (KM, Vmax) of S1PL under various conditions without the confounding factor of substrate impurity, enabling precise determination of enzyme mechanisms, cofactor requirements, and pH dependencies. The long-term stability of the crystalline solid at -20°C further supports its use in longitudinal studies.

Quote Request

Request a Quote for S1P Lyase Fluorogenic Substrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.